5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde
Overview
Description
5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde: is a heterocyclic compound featuring an imidazole ring substituted with a bromophenyl group and an aldehyde functional group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Biochemical Pathways
Similar compounds have been found to affect the fatty acid biosynthesis pathway by inhibiting the enoyl-[acyl-carrier-protein] reductase [nadh] enzyme . This could potentially lead to the disruption of bacterial cell wall synthesis, thereby exerting an antimicrobial effect.
Pharmacokinetics
Similar compounds have been found to have satisfactory absorption and distribution profiles
Result of Action
Similar compounds have demonstrated significant anticancer activity against a few cancer cell lines . The most sensitive cancer cell line to the tested compound was the CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25 percent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromobenzylamine with glyoxal in the presence of an acid catalyst can yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: 5-(3-bromophenyl)-1H-imidazole-2-carboxylic acid.
Reduction: 5-(3-bromophenyl)-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde serves as a versatile building block for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds and as an intermediate in various chemical reactions .
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, making it a promising candidate for further drug development .
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
- 5-(3-bromophenyl)-1H-pyrazole-2-carbaldehyde
- 5-(3-bromophenyl)-1H-triazole-2-carbaldehyde
- 5-(3-bromophenyl)-1H-tetrazole-2-carbaldehyde
Comparison: While these compounds share a similar bromophenyl substitution, their heterocyclic cores differ, leading to variations in their chemical reactivity and biological activity. For instance, the imidazole ring in 5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde provides unique electronic properties that can enhance its interaction with biological targets compared to the pyrazole, triazole, and tetrazole analogs .
Properties
IUPAC Name |
5-(3-bromophenyl)-1H-imidazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-7(4-8)9-5-12-10(6-14)13-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPHHVPDVQOPLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CN=C(N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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